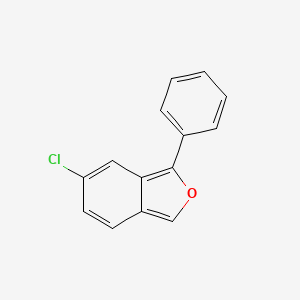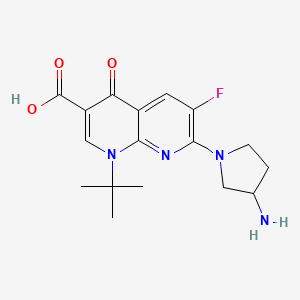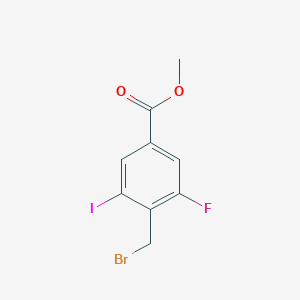![molecular formula C16H30N2O2 B12847042 tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C16H30N2O2 It is a member of the carbamate family, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclobutylmethyl)piperidin-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activity . It may act as an enzyme inhibitor or receptor modulator , making it valuable in the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties . It may be used in the design of drugs targeting specific biological pathways or disease mechanisms .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in polymer science and material engineering .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets . It may bind to enzymes or receptors , altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[1-(piperidin-2-yl)cyclobutyl]methylcarbamate
- tert-Butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
- tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate
Uniqueness
tert-Butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate is unique due to its specific structural features and chemical properties . The presence of the cyclobutylmethyl group and the piperidin-4-yl moiety imparts distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H30N2O2 |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17(4)14-8-10-18(11-9-14)12-13-6-5-7-13/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
YQCDACCDBXBDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)

![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
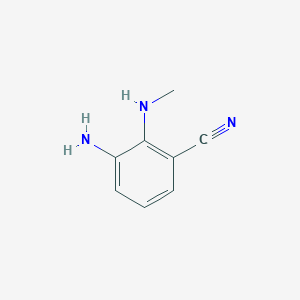
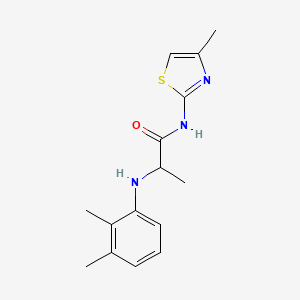
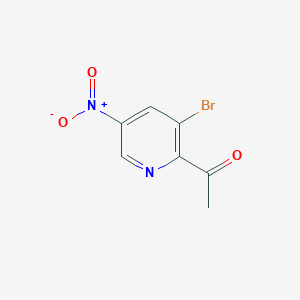
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
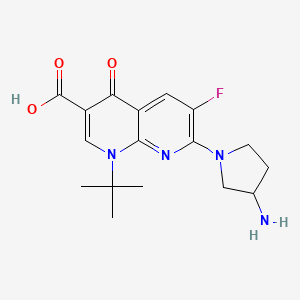
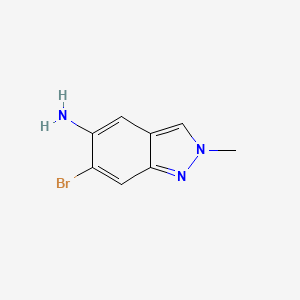

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
